molecular formula C11H16N2O B11971641 2-(dimethylamino)-N-(2-methylphenyl)acetamide CAS No. 6639-22-1

2-(dimethylamino)-N-(2-methylphenyl)acetamide

Cat. No.: B11971641
CAS No.: 6639-22-1
M. Wt: 192.26 g/mol
InChI Key: LMGPVBWLTSZEBK-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(dimethylamino)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.

    2-(methylamino)-2-(2-methylphenyl)cyclohexanone: Shares the methylphenyl group but has different applications in medicinal chemistry.

Uniqueness

2-(dimethylamino)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

6639-22-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(dimethylamino)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-9-6-4-5-7-10(9)12-11(14)8-13(2)3/h4-7H,8H2,1-3H3,(H,12,14)

InChI Key

LMGPVBWLTSZEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)C

Origin of Product

United States

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